molecular formula C9H14O2 B6239872 2,2,5-trimethylcyclohexane-1,3-dione CAS No. 126833-10-1

2,2,5-trimethylcyclohexane-1,3-dione

Cat. No.: B6239872
CAS No.: 126833-10-1
M. Wt: 154.2
InChI Key:
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Description

2,2,5-trimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C9H14O2 It is a member of the cyclohexanedione family and is characterized by the presence of three methyl groups attached to the cyclohexane ring at positions 2 and 5, and two ketone groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5-trimethylcyclohexane-1,3-dione typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2,5-trimethylcyclohexanone with a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,5-trimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methyl groups can undergo substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2,2,5-trimethylcyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,5-trimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes. For example, its ketone groups can form reversible covalent bonds with nucleophilic sites on proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    2,2,6-trimethylcyclohexane-1,4-dione: Similar in structure but with different positions of the ketone groups.

    2-methyl-1,3-cyclohexanedione: Lacks the additional methyl groups, leading to different chemical properties.

Properties

CAS No.

126833-10-1

Molecular Formula

C9H14O2

Molecular Weight

154.2

Purity

95

Origin of Product

United States

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